molecular formula C24H42O4 B2462502 5-Hydroxymethyl-octadecyl-furfurol CAS No. 1335042-13-1

5-Hydroxymethyl-octadecyl-furfurol

Cat. No.: B2462502
CAS No.: 1335042-13-1
M. Wt: 394.596
InChI Key: PQQIFSDXMQFTQX-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-octadecyl-furfurol is a useful research compound. Its molecular formula is C24H42O4 and its molecular weight is 394.596. The purity is usually 95%.
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Mechanism of Action

Target of Action

5-Hydroxymethyl-octadecyl-furfurol, a derivative of 5-Hydroxymethylfurfural (HMF), primarily targets several transition metal oxides and hydroxides . These compounds act as active electrocatalysts towards the oxidation of HMF , an important biomass-derived compound for downstream sustainable chemical and transport fuel production .

Mode of Action

The compound interacts with its targets through electrooxidation . The intrinsic electronic contributions of redox species such as Co, Ni, and Cu towards HMF electrooxidation activity have been investigated . For instance, Cu-phase PBAs exhibited the highest faradaic efficiency of 97.4%, followed by Co-phase (90.5%) and Ni-phase (82.6%) PBAs .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the oxidation of HMF . The compound plays a role in the conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a crucial bio-based precursor of polyethylene furanoate (PEF) . This conversion process is influenced by the amount of nucleophilic OH* species expressed on the electrocatalyst’s surface .

Result of Action

The result of the action of this compound is the efficient conversion of HMF to FDCA . This conversion is crucial for the production of bio-based polymers like PEF, which are considered promising alternatives to petroleum-based polymers .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific conditions under which the electrooxidation process occurs

Properties

IUPAC Name

[5-(hydroxymethyl)furan-2-yl]methyl octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-21-23-19-18-22(20-25)28-23/h18-19,25H,2-17,20-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQIFSDXMQFTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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